molecular formula C14H10FN3O B2385314 N-(1H-benzimidazol-2-yl)-4-fluorobenzamide CAS No. 61810-47-7

N-(1H-benzimidazol-2-yl)-4-fluorobenzamide

Cat. No.: B2385314
CAS No.: 61810-47-7
M. Wt: 255.252
InChI Key: BOYRIPHPOSSJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-4-fluorobenzamide typically involves the condensation of 1,2-phenylenediamine with 4-fluorobenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid . The reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: N-(1H-benzimidazol-2-yl)-4-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic activities. It has shown promise in inhibiting the growth of certain bacteria and parasites .

Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYRIPHPOSSJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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